2-Tolperisone Hydrochloride

Description

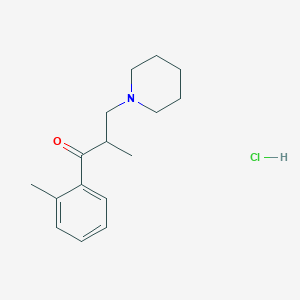

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H24ClNO |

|---|---|

Molecular Weight |

281.82 g/mol |

IUPAC Name |

2-methyl-1-(2-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO.ClH/c1-13-8-4-5-9-15(13)16(18)14(2)12-17-10-6-3-7-11-17;/h4-5,8-9,14H,3,6-7,10-12H2,1-2H3;1H |

InChI Key |

MIOHYDSPZNIQNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)CN2CCCCC2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 2-Tolperisone Hydrochloride on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant that demonstrates a unique pharmacological profile, distinguishing it from other agents in its class. Its primary mechanism of action involves the state-dependent blockade of voltage-gated sodium and calcium channels within the central nervous system, leading to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental validation of this compound's effects on the CNS. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

Tolperisone, a piperidine derivative, has been utilized for its muscle relaxant properties for several decades.[1] The specific isomer, 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride (this compound), acts primarily on the central nervous system to alleviate pathologically increased muscle tone and spasticity.[2][3] Unlike many other centrally acting muscle relaxants, tolperisone exhibits a favorable side-effect profile, notably a lack of significant sedation or cognitive impairment. This is attributed to its targeted mechanism of action on ion channels rather than broad interactions with major neurotransmitter systems. This document serves as a technical guide to the core mechanism of action of this compound on the central nervous system.

Molecular Mechanism of Action

The primary molecular targets of this compound in the central nervous system are voltage-gated ion channels, specifically sodium (Nav) and calcium (Cav) channels.[2][3][4]

Blockade of Voltage-Gated Sodium Channels (Nav)

This compound is a potent blocker of voltage-gated sodium channels. This action is considered a cornerstone of its therapeutic effect, as it directly reduces the excitability of neuronal membranes. The blockade is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated state, which are more prevalent during high-frequency neuronal firing characteristic of spastic conditions.

This inhibition of Nav channels leads to a decrease in the amplitude of action potentials and a reduction in the firing rate of neurons, particularly in the reticular formation and spinal cord.[2]

Inhibition of Voltage-Gated Calcium Channels (Cav)

In addition to its effects on sodium channels, this compound also inhibits voltage-gated calcium channels, with a notable effect on N-type (Cav2.2) channels.[3] These channels are crucial for neurotransmitter release at presynaptic terminals. By blocking Cav channels, tolperisone reduces the influx of calcium into the presynaptic neuron, thereby decreasing the release of excitatory neurotransmitters such as glutamate. This presynaptic inhibition further contributes to the overall reduction of neuronal hyperexcitability and the dampening of spinal reflexes.[2] The inhibitory action on calcium channels generally occurs at higher concentrations compared to its effect on sodium channels.[1]

Signaling Pathway

The concerted action of this compound on voltage-gated sodium and calcium channels results in a multifaceted inhibition of neuronal signaling, primarily at the level of the spinal cord and brainstem.

Caption: Signaling pathway of this compound at the synapse.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound on various voltage-gated sodium channel isoforms.

Table 1: Inhibitory Concentration (IC50) of Tolperisone on Voltage-Gated Sodium Channel Isoforms

| Channel Isoform | IC50 (µM) |

| Nav1.2 | 68 |

| Nav1.3 | 802 |

| Nav1.4 | Not specified |

| Nav1.5 | Not specified |

| Nav1.6 | Not specified |

| Nav1.7 | Not specified |

| Nav1.8 | 49 |

Data extracted from Hofer et al., 2006.[1]

Table 2: Effect of Tolperisone on Spinal Reflexes

| Experimental Model | Tolperisone Concentration | Observed Effect |

| Isolated hemisected spinal cord of 6-day-old rats | 50-400 µM | Dose-dependent depression of ventral root potential |

| In vivo spinal rats | 10 mg/kg i.v. | Depression of ventral root reflexes and excitability of motoneurons |

Data from Kocsis et al., 2005.[2]

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is used to determine the effect of this compound on specific isoforms of voltage-gated ion channels expressed heterologously.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific voltage-gated sodium or calcium channel subunit of interest. Injected oocytes are incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber continuously perfused with a standard saline solution.

-

Two microelectrodes, filled with KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The membrane potential is clamped at a holding potential (e.g., -90 mV).

-

Depolarizing voltage steps are applied to elicit ionic currents through the expressed channels.

-

-

Drug Application: this compound is dissolved in the perfusion solution and applied to the oocyte at various concentrations.

-

Data Analysis: The peak current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC).

Inhibition of Spinal Reflexes in Isolated Rat Spinal Cord

This ex vivo protocol assesses the effect of this compound on the excitability of spinal cord circuits.

Methodology:

-

Spinal Cord Isolation: Neonatal rats (e.g., 6 days old) are anesthetized and decapitated. The spinal cord is rapidly dissected and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).

-

Preparation: The spinal cord is hemisected longitudinally. A single hemicord is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Stimulation and Recording:

-

A dorsal root is stimulated using a suction electrode.

-

The corresponding ventral root potential is recorded using another suction electrode. This potential represents the integrated synaptic response of motoneurons to the afferent input.

-

-

Drug Application: this compound is added to the perfusing aCSF at various concentrations.

-

Data Analysis: The amplitude of the monosynaptic and polysynaptic components of the ventral root potential is measured before and after drug application. The degree of inhibition is quantified to assess the drug's effect on spinal reflex pathways.

Conclusion

The core mechanism of action of this compound in the central nervous system is the dual blockade of voltage-gated sodium and calcium channels. This targeted ion channel modulation leads to a reduction in neuronal excitability and presynaptic neurotransmitter release, ultimately resulting in the inhibition of spinal reflexes and muscle relaxation. This specific mechanism, devoid of significant interaction with major neurotransmitter receptors, underpins its efficacy as a muscle relaxant with a favorable safety profile. The quantitative data and experimental protocols presented in this guide provide a comprehensive foundation for further investigation and development of this compound and related compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Chemical structure and properties of 2-Tolperisone Hydrochloride

An In-Depth Technical Guide to 2-Tolperisone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, an isomer of the centrally acting muscle relaxant, Tolperisone. Due to the limited specific data on the 2-isomer, this document synthesizes available information and leverages data from the well-characterized 4-isomer (Tolperisone) to present a complete profile covering its chemical structure, properties, and pharmacological actions.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-Tolperisone, a positional isomer of the more common 4-Tolperisone.[1] It is classified as an aromatic ketone and a piperidine derivative.[2][3][4] The primary structural difference lies in the position of the methyl group on the phenyl ring.

Chemical Name: 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-1-propanone, hydrochloride[5] Synonyms: 1-Propanone, 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-, hydrochloride (1:1)[5]

The tables below summarize the key chemical and physical properties of this compound and its related, better-studied isomer, Tolperisone Hydrochloride.

Table 1: Chemical Identifiers and Formula

| Property | This compound | Tolperisone Hydrochloride (4-isomer) |

| CAS Number | 91625-73-9[5] | 3644-61-9[4][6][7][8][9] |

| Molecular Formula | C₁₆H₂₃NO · HCl (or C₁₆H₂₄ClNO)[5] | C₁₆H₂₃NO · HCl (or C₁₆H₂₄ClNO)[4][6][7][8] |

| Molecular Weight | 281.82 g/mol [5] | 281.82 g/mol [4][6][7][8][9] |

| IUPAC Name | 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)propan-1-one;hydrochloride | 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)propan-1-one;hydrochloride[6][7] |

| Canonical SMILES | CC(CN1CCCCC1)C(=O)c1ccccc1C.Cl[5] | CC(CN1CCCCC1)C(=O)C1=CC=C(C)C=C1.Cl[7][10][11] |

| InChI Key | MIOHYDSPZNIQNZ-UHFFFAOYSA-N[5] | ZBUVYROEHQQAKL-UHFFFAOYSA-N[4][7] |

Table 2: Physicochemical Properties

| Property | Value (for Tolperisone Hydrochloride) |

| Appearance | White to off-white crystalline solid[4][12] |

| Melting Point | 181-183°C[4] |

| Water Solubility | >20 mg/mL[4], 51 mg/mL (180.97 mM)[11] |

| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL[8] |

| Solubility in DMSO | 10 mg/mL[8], 55 mg/mL (195.16 mM)[11], 56 mg/mL (198.7 mM)[9][13] |

| Solubility in Ethanol | 20 mg/mL[8], 52 mg/mL (184.51 mM)[11], 56 mg/mL (198.7 mM)[9] |

| pKa (Strongest Basic) | 8.78 (Predicted)[7] |

| logP | 3.75 (Predicted)[7] |

| UV/Vis Absorbance (λmax) | 257 nm[8], 260 nm[2] |

Mechanism of Action and Pharmacology

While direct pharmacological studies on 2-Tolperisone are not widely available, the mechanism of action is expected to be similar to that of Tolperisone. Tolperisone is a centrally acting muscle relaxant that achieves its effects without significant sedative side effects.[3][14] Its primary mechanism involves the blockade of voltage-gated sodium (NaV) and calcium (CaV) channels.[14][15][16][17]

Core Mechanisms:

-

Voltage-Gated Sodium Channel Blockade: Tolperisone inhibits voltage-gated sodium channels, stabilizing neuronal membranes and reducing the frequency and amplitude of action potentials.[15][18][19] This action is considered a major component of its therapeutic effect.[17]

-

Voltage-Gated Calcium Channel Blockade: The compound also blocks N-type voltage-gated calcium channels.[16][20] This presynaptically inhibits the release of neurotransmitters from primary afferent nerve endings in the spinal cord.[17]

-

Inhibition of Spinal Reflexes: By acting on the spinal cord and brainstem, Tolperisone inhibits both mono- and polysynaptic reflex pathways that contribute to increased muscle tone.[15][16][18]

This dual blockade of ion channels ultimately dampens neuronal excitability and interrupts the nerve signals that lead to muscle spasticity and pain.[15]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for 2-Tolperisone are not published. However, standard analytical methods used for Tolperisone can be readily adapted. A representative protocol for purity and assay determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is described below.

Protocol: RP-HPLC Method for Assay of this compound

This protocol is based on established methods for Tolperisone analysis.[21]

1. Objective: To determine the purity and concentration of this compound in a bulk drug substance or pharmaceutical formulation.

2. Materials and Instrumentation:

-

Instrument: HPLC system with a UV detector (e.g., Agilent 1120 series or Shimadzu LC_10_AT).[21]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]

-

Chemicals: this compound reference standard, Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid, Purified water.

-

Mobile Phase: A mixture of Acetonitrile and water (pH adjusted to 3.0 with Orthophosphoric acid) in a 60:40 v/v ratio.

-

Diluent: Mobile phase or Methanol.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[21]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

4. Procedure:

-

Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution (e.g., 100 µg/mL). Prepare a series of working standards (e.g., 5-60 µg/mL) by further diluting the stock solution.

-

Sample Solution Preparation: For bulk powder, prepare a solution of known concentration similar to the standard (e.g., 20 µg/mL). For tablets, weigh and crush no fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask, add diluent, sonicate for 20 minutes to dissolve, and dilute to volume. Filter the solution through a 0.2 µm nylon membrane filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for Tolperisone is typically around 4 minutes under these conditions.

-

Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the reference standard.

5. Validation Parameters (as per ICH guidelines):

-

Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte peak.

-

Linearity: Establish a linear relationship between concentration and peak area over the specified range (e.g., 5-60 µg/mL).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (RSD) should be less than 2%.[21]

-

Accuracy: Determine by recovery studies, spiking a placebo with known amounts of the drug. Recoveries should be within 98-102%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine instrument sensitivity. For Tolperisone, reported LOD and LOQ are approximately 0.16 µg/mL and 0.51 µg/mL, respectively.[21]

Experimental Workflow Diagram

Caption: General workflow for RP-HPLC analysis of 2-Tolperisone HCl.

References

- 1. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]

- 2. jchps.com [jchps.com]

- 3. researchgate.net [researchgate.net]

- 4. Tolperisone hydrochloride | 3644-61-9 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Tolperisone Hydrochloride | C16H24ClNO | CID 92965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. apexbt.com [apexbt.com]

- 11. Tolperisone hydrochloride | Sodium Channel | TargetMol [targetmol.com]

- 12. ijnrd.org [ijnrd.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Tolperisone - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 16. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mims.com [mims.com]

- 19. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Reversed phase-high performance liquid chromatographic method for simultaneous estimation of tolperisone hydrochloride and etodolac in a combined fixed dose oral formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpbs.com [ijpbs.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Tolperisone Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and purification methods for 2-Tolperisone Hydrochloride, a centrally acting muscle relaxant. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of key processes.

Synthesis of this compound

The primary route for the synthesis of 2-Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidyl)propan-1-one, is through the Mannich reaction. This reaction involves the aminoalkylation of a C-H acidic compound, in this case, p-methyl propiophenone, with formaldehyde and a secondary amine, piperidine. The resulting base is then converted to its hydrochloride salt.

Synthesis via Mannich Reaction

A common and established method for synthesizing Tolperisone is the Mannich reaction.[1] This process typically involves the reaction of p-methyl propiophenone, piperidine hydrochloride, and a source of formaldehyde.

Experimental Protocol:

-

Preparation of Piperidine Hydrochloride: In a reaction vessel, combine 19.5 kg of ethanol and 30 kg of piperidine. Cool the mixture to 24°C. While stirring at 60 rpm, slowly add 36 kg of a 30.0% (w/w) hydrochloric acid solution in ethanol. Continue stirring for 20 minutes after the addition is complete.[2]

-

Mannich Reaction: To the reaction mixture, add 72 kg of a 36.5% (w/w) formaldehyde solution and 54 kg of p-methyl propiophenone. Heat the mixture to reflux and maintain for 16 hours.[2]

-

Work-up and Isolation of Tolperisone Base: After the reaction is complete, perform a distillation at atmospheric pressure until the internal temperature reaches 105°C. Cool the reaction kettle to 40°C and add 210 kg of purified water, stirring for 40 minutes.[2] Extract the aqueous layer with an organic solvent.

-

Formation of Hydrochloride Salt: The crude Tolperisone base is dissolved in a suitable solvent like acetone. An ethanol solution of hydrochloric acid is then added dropwise with stirring, controlling the temperature around 32°C, until the pH of the solution reaches 3.0.[2]

Key Reaction Parameters:

| Parameter | Value | Reference |

| Molar Ratio (p-methyl propiophenone:piperidine:formaldehyde) | Varies by specific patent | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 16 hours | [2] |

| pH for Salt Formation | 3.0 - 3.2 | [2] |

Alternative Single-Step Synthesis

An alternative, more cost-effective synthesis on an industrial scale involves the reaction of 4-methylpropiophenone with piperidine hydrochloride and 1,2-dioxolane, which acts as both a reactant and a solvent, in the presence of an acid catalyst.[1][3][4] This method is advantageous due to its high yield and direct isolation of the crude product.[3][4]

Experimental Protocol:

-

In a reaction vessel under a nitrogen atmosphere, heat 75 kg of piperidine hydrochloride, 105 kg of 4-methylpropiophenone, 180 kg of 1,3-dioxolane, and 12 kg of hydrochloric acid to 90°C for 7 to 20 hours.[1]

-

Add 500 kg of ethyl acetate and 440 kg of methyl tert-butyl ether (MTBE) at a temperature between 40-80°C to form a suspension of the product.[1]

-

Isolate the solid product by filtration.[1]

Synthesis Pathway Visualization

Caption: Mannich reaction synthesis of this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and other impurities to meet pharmaceutical standards. The primary methods employed are recrystallization and treatment with activated carbon.

Recrystallization

Recrystallization is a widely used technique to purify the crude product.

Experimental Protocol:

-

Dissolve the crude this compound (e.g., 80g) in absolute ethanol (e.g., 120g) by heating to reflux (85-95°C) until the solution is clear.[5]

-

Perform a hot filtration to remove any insoluble impurities.[5]

-

Allow the filtrate to cool slowly to 25-35°C to induce crystallization. Maintain this temperature for at least 2 hours to ensure complete crystallization.[5]

-

Separate the crystals from the mother liquor via solid-liquid separation (e.g., filtration or centrifugation).[5]

-

Wash the crystals with an acidic solution, such as a solution containing 1-7% (v/v) hydrochloric acid, to remove residual impurities.[4]

-

Dry the purified crystals. A typical procedure involves forced air drying at 98-102°C for 6-8 hours.[2] The final product is then often crushed and sieved.[2]

Decolorization with Activated Carbon

To remove colored impurities, the crude product solution can be treated with activated carbon.

Experimental Protocol:

-

To the solution of crude this compound in a suitable solvent (e.g., acetone), add activated carbon (e.g., 1 kg for a 70 kg batch of the crude product).[2]

-

Heat the mixture to reflux for 30 minutes for decolorization.[2]

-

Filter the hot solution to remove the activated carbon.[2]

-

The clarified filtrate can then proceed to the crystallization step.[2]

Purification Workflow

Caption: Purification workflow for this compound.

Impurity Profile and Analytical Methods

The purity of this compound is critical for its safety and efficacy. Several impurities can arise from the synthesis process or degradation.

Common Impurities:

-

Piperidine hydrochloride: An unreacted starting material.[3][4]

-

2-methyl-1-(4-methylphenyl)prop-2-en-1-one (4-MMPPO): A common process-related impurity.[3][4]

-

Positional Isomers (2-tolperisone and 3-tolperisone hydrochloride): Impurities arising from the use of impure starting materials or side reactions.[3][4]

-

4-methylpropiophenone: An unreacted starting material.[3][4]

-

Hydroxymethyl Tolperisone Hydrochloride: A potential metabolite or degradation product.[]

-

Carboxy Tolperisone Hydrochloride: Another potential metabolite or degradation product.[]

Analytical Methods for Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying its impurities.

Typical HPLC Method Parameters:

| Parameter | Description | Reference |

| Column | C18 stationary phase (e.g., ODS) | [7] |

| Mobile Phase | A mixture of a buffer (e.g., phosphate or citrate) and an organic modifier (e.g., acetonitrile or methanol). The pH is often acidic. | [7][8] |

| Flow Rate | Typically 1.0 mL/min | [7] |

| Detection | UV detection at approximately 254 nm or 260 nm | [7][9] |

| Column Temperature | Often maintained at around 40°C | [7] |

Quantitative Data from Purity Analysis:

| Analyte | Linearity Range (µg/mL) | Accuracy (%) | RSD (%) | Reference |

| Tolperisone Hydrochloride | 0.5 - 3.5 | - | - | |

| 4-MMP Impurity | 0.2 - 1.4 | 99.39 | 0.32 | |

| Vinyl Ketone Impurity | 0.5 - 3.5 | 99.38 | 0.32 | |

| 2-Methylhydroxy Impurity | 0.5 - 3.5 | 100.22 | 0.47 |

A validated HPLC method should be capable of detecting impurities at very low levels, often in the parts per million (ppm) range, to ensure the quality of the final drug substance.[3][4] For instance, methods have been developed to detect 4-MMPPO at levels below 1.5 ppm.[3]

Conclusion

The synthesis of this compound is well-established, primarily through the Mannich reaction, with alternative single-step processes offering industrial advantages. Effective purification through recrystallization and activated carbon treatment is essential to achieve the high purity required for pharmaceutical applications. Robust analytical methods, particularly HPLC, are indispensable for controlling the impurity profile and ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding of these critical aspects for professionals in the field of drug development and manufacturing.

References

- 1. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]

- 2. CN107868065B - Tolperisone hydrochloride compound and preparation method thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]

- 5. CN110845443A - Method for preparing high-purity tolperisone hydrochloride - Google Patents [patents.google.com]

- 7. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. jchps.com [jchps.com]

Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Bioavailability of 2-Tolperisone Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide synthesizes the available scientific literature on the pharmacokinetics and bioavailability of 2-Tolperisone Hydrochloride in key animal models. While comprehensive data remains somewhat elusive in publicly accessible domains, this document collates foundational studies to provide a core understanding for researchers and drug development professionals. The information herein is intended to guide further preclinical investigation and aid in the interpretation of existing data.

Executive Summary

This compound, a centrally acting muscle relaxant, has been the subject of various pharmacodynamic and toxicological studies in animal models, including rats, mice, and dogs. However, detailed pharmacokinetic and bioavailability data in these species are not extensively published. The available research points towards a stereoselective disposition following intravenous administration in rats, with interconversion between its enantiomers. While oral toxicity studies in rats and dogs imply systemic absorption, specific parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability are not well-documented in the reviewed literature. This guide presents the available data, outlines relevant experimental methodologies derived from related studies, and provides a framework for future preclinical pharmacokinetic assessments of this compound.

Pharmacokinetic Data in Animal Models

The quantitative pharmacokinetic data for this compound in animal models is sparse in the public domain. The following tables summarize the available information.

Table 1: Intravenous Pharmacokinetics of Tolperisone Enantiomers in Rats

| Parameter | Value | Species | Dose | Route | Source |

| Observation | Plasma concentrations of l-tolperisone were significantly higher than d-tolperisone at 5, 15, and 30 minutes post-dose. Mutual chiral inversion was observed. | Rat | 10 mg/kg | Intravenous (bolus) | (Yokoyama et al., 1992) |

Note: Specific quantitative parameters such as AUC, Clearance (CL), and Volume of Distribution (Vd) were not available in the abstract.

Table 2: Oral Administration Studies of Tolperisone in Animal Models (Pharmacokinetic Parameters Not Specified)

| Species | Dose | Study Type | Observation | Source |

| Rat | 50 mg/kg/day (6 months) | Chronic Toxicity | No clinical or biological toxicity noted, implying systemic exposure. | |

| Dog | 80 mg/kg/day (6 months) | Chronic Toxicity | No clinical or biological toxicity noted, implying systemic exposure. | |

| Rat, Mouse | 10 mg/kg | Pharmacodynamics | Depression of muscle tone. |

Note: The above studies did not report pharmacokinetic parameters (Cmax, Tmax, AUC, Bioavailability).

Experimental Protocols

Animal Models and Housing

-

Species: Male/Female Sprague-Dawley rats (200-250 g) or Beagle dogs (8-12 kg).

-

Housing: Animals should be housed in temperature and humidity-controlled rooms with a 12-hour light/dark cycle. They should have ad libitum access to standard chow and water. Animals should be fasted overnight before oral administration.

Dosing and Administration

-

Intravenous (IV) Administration: this compound should be dissolved in a suitable vehicle (e.g., saline, PEG400/water). The solution is administered as a bolus injection via a cannulated tail vein (rats) or cephalic vein (dogs).

-

Oral (PO) Administration: The compound can be administered as a solution or suspension in a vehicle like 0.5% methylcellulose via oral gavage.

Blood Sampling

A typical blood sampling schedule for a pharmacokinetic study is outlined below. The exact time points may be adjusted based on the expected absorption and elimination rates of the compound.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

Bioanalytical Method

Validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are essential for the accurate quantification of this compound in plasma.

-

Extraction: Liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether or a mixture of dichloromethane and methyl tert-butyl ether, or solid-phase extraction (SPE) can be employed to isolate the drug from the plasma matrix.

-

Chromatography: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

-

Detection: UV detection at approximately 261 nm or mass spectrometry in multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity.

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Metabolism and Excretion

The metabolism of tolperisone has primarily been investigated in human liver microsomes, which indicates that the drug undergoes extensive metabolism. The primary metabolic pathways are thought to be hydroxylation and carbonyl reduction. The cytochrome P450 enzymes, particularly CYP2D6, play a significant role in its metabolism.

In vivo metabolism and excretion studies in animal models are not well-detailed in the available literature. A general approach to investigate this would involve:

-

Radiolabeled Compound: Administration of radiolabeled this compound to rats.

-

Sample Collection: Collection of urine, feces, and bile over a specified period (e.g., 72 hours).

-

Analysis: Quantification of total radioactivity in each matrix to determine the routes and rates of excretion. Metabolite profiling of plasma, urine, and feces using LC-MS/MS to identify the major metabolic products.

Caption: Postulated metabolic pathways of Tolperisone.

Discussion and Future Directions

The currently available data on the pharmacokinetics and bioavailability of this compound in animal models is insufficient to form a complete picture for drug development purposes. The study by Yokoyama et al. (1992) provides a starting point for understanding the intravenous disposition in rats, but comprehensive oral pharmacokinetic data is critically lacking.

For drug development professionals, it is imperative to conduct dedicated pharmacokinetic studies in at least one rodent (e.g., rat) and one non-rodent (e.g., dog) species. These studies should be designed to determine key parameters including clearance, volume of distribution, elimination half-life, Cmax, Tmax, AUC, and absolute oral bioavailability.

Understanding the metabolic pathways in these preclinical species and comparing them to human metabolism is also crucial for assessing the translatability of the animal models. Given the extensive metabolism of tolperisone in humans, a significant first-pass effect is likely in animal models as well, which would impact oral bioavailability.

An In-depth Technical Guide to the Discovery, History, and Isomeric Profile of Tolperisone

Executive Summary: Tolperisone is a centrally acting skeletal muscle relaxant that has been in clinical use for several decades, valued for its efficacy in treating spasticity and muscle spasms without the significant sedative effects common to other drugs in its class. First synthesized in 1956 at Gedeon Richter Pharmaceutical Works in Hungary, its development marked a significant step forward in managing neuromuscular conditions.[1] This guide provides a comprehensive overview of Tolperisone's history, its complex isomerism, mechanism of action, and key experimental findings. It details the methodologies of pivotal studies that elucidated its function and summarizes quantitative clinical data on its efficacy and safety. The document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this compound.

Discovery and History

Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one, was first synthesized in 1956 as part of a research program at Gedeon Richter in Hungary.[1] The initial pharmacological evaluation, published in 1958, highlighted its central anti-nicotine action without accompanying parasympatholytic activity.[1] Marketed under trade names such as Mydocalm and Mydeton, Tolperisone was introduced into clinical practice in the 1960s and has since been authorized in numerous European and Asian countries for treating pathologically increased muscle tone and spasticity.[2][3][4]

Its long history of use has been marked by ongoing research to refine its therapeutic indications and safety profile. In 2012, the European Medicines Agency (EMA) reviewed its benefits and risks, concluding that oral Tolperisone should be restricted to the treatment of post-stroke spasticity in adults due to reports of hypersensitivity reactions.[2] In the United States, Tolperisone is a clinical-development stage, non-opioid therapeutic for acute, painful muscle spasms of the back, with a new drug substance manufacturing process designed to create an ultrapure formulation.[5][6]

Chemical Structure and Isomerism

Tolperisone is an aryl alkyl β-aminoketone characterized by an asymmetric carbon atom alpha to the carbonyl group, which gives rise to stereoisomerism.[1][7] The molecule's structure and its various isomers are central to its pharmacological profile.

Tolperisone Racemate

The clinically administered form of Tolperisone is a racemic mixture, containing equal amounts of its two enantiomers.[8] Several structural analogs, which share a similar mechanism of action, have also been developed, including Eperisone, Lanperisone, and the organosilicon compound Silperisone.[8][9]

Enantiomers

Tolperisone exists as two enantiomers due to its chiral center:

-

Dextrorotatory (+)-Tolperisone: This isomer is reported to possess the predominant skeletal muscle relaxant activity.[8]

-

Levorotatory (-)-Tolperisone: This isomer is noted for its ability to relax bronchial and vascular smooth muscle.[8]

While early reports suggested the dextrorotatory enantiomer was more effective, detailed analyses comparing the two have been limited.[1] The separation of these enantiomers for analytical and preparative purposes is achieved via chiral high-performance liquid chromatography (HPLC).[10]

Positional Isomers and Analogs

During synthesis, positional isomers can be formed as impurities. These include 2-methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-propanone (2-tolperisone) and 2-methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone (3-tolperisone).[7] Modern synthesis methods aim to significantly reduce the content of these isomers.[11]

Tolperisone belongs to a class of related compounds that share a core structure and mechanism.

-

Eperisone: Structurally similar, with a p-ethylphenyl group instead of Tolperisone's p-methylphenyl group. It also relaxes skeletal and vascular smooth muscles.[10][12][13]

-

Lanperisone: A centrally acting muscle relaxant with a longer-lasting action compared to Tolperisone, suggesting slower metabolism.

-

Silperisone: An organosilicon analog with a similar profile to Tolperisone but with a longer elimination half-life in humans (12-16 hours).[9]

References

- 1. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolperisone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column. | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. US9675598B2 - Compositions of tolperisone - Google Patents [patents.google.com]

- 8. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 9. Silperisone: A Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantiomeric separation of tolperisone and eperisone by reversed-phase HPLC with cellulose tris(3-chloro-4-methylphenylcarbamate)-coated chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]

- 12. Eperisone - Wikipedia [en.wikipedia.org]

- 13. Eperisone | C17H25NO | CID 3236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Targets of 2-Tolperisone Hydrochloride in Neuronal Pathways: A Technical Guide

Affiliation: Google Research

Abstract

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant utilized for the treatment of spasticity and muscle hypertonia.[1] Its efficacy is attributed to a multi-target mechanism of action within the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the molecular targets of this compound, with a focus on its interactions with voltage-gated ion channels and nicotinic acetylcholine receptors. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visualizations of the primary signaling pathway and a representative experimental workflow are included to enhance understanding. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuromuscular pharmacology and therapeutics.

Introduction

Tolperisone and its 2-methyl derivative, 2-Tolperisone, are piperidine compounds that have been in clinical use for decades as centrally acting muscle relaxants.[2] A key advantage of tolperisone-type drugs is their favorable side-effect profile, particularly the low incidence of sedation compared to other centrally acting muscle relaxants.[3][4] This is attributed to its specific molecular interactions within neuronal pathways that govern muscle tone and nociception. This guide will elucidate the primary molecular targets of this compound and the experimental evidence that defines its pharmacological profile.

Primary Molecular Targets

The therapeutic effects of this compound are primarily mediated through its interaction with voltage-gated ion channels and, to a lesser extent, nicotinic acetylcholine receptors.

Voltage-Gated Sodium Channels (VGSCs)

The principal mechanism of action for tolperisone and its analogs is the blockade of voltage-gated sodium channels.[2][5] This action is similar to that of local anesthetics like lidocaine, and molecular modeling studies suggest that tolperisone may bind to the local anesthetic receptor site on these channels.[2] By inhibiting VGSCs, this compound reduces neuronal excitability and dampens the transmission of nerve impulses that lead to muscle spasms.[5]

Tolperisone exhibits a state-dependent block of VGSCs, with a higher affinity for the inactivated state of the channel. This results in a more pronounced effect on rapidly firing neurons, such as those involved in pathological hyperexcitability. The drug has been shown to inhibit several isoforms of VGSCs, including Nav1.2, Nav1.3, Nav1.7, and Nav1.8, which are associated with pain signaling.[6] This broad-spectrum inhibition of VGSCs contributes to both its muscle relaxant and analgesic properties.

Voltage-Gated Calcium Channels (VGCCs)

In addition to its effects on VGSCs, this compound also inhibits voltage-gated calcium channels, particularly N-type (Cav2.2) channels.[6] This action generally occurs at higher concentrations compared to its effects on sodium channels.[2] The blockade of N-type calcium channels is significant as these channels are primarily located at presynaptic nerve terminals and are crucial for neurotransmitter release.[4] By inhibiting calcium influx, this compound reduces the release of excitatory neurotransmitters, such as glutamate, from primary afferent nerve endings.[4] This presynaptic inhibition contributes to the attenuation of spinal reflexes and the overall muscle relaxant effect.[3][4]

Nicotinic Acetylcholine Receptors (nAChRs)

Early pharmacological studies indicated that tolperisone possesses anti-nicotinic action.[6] More recent research has shown that tolperisone can inhibit nicotinic acetylcholine receptor binding in rat cortical synaptosomal preparations.[6] Nicotinic receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in synaptic transmission.[7][8] The inhibitory effect of tolperisone on nAChRs is less potent than its action on VGSCs but may contribute to its overall pharmacological profile by modulating cholinergic signaling pathways.[6]

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the interaction of tolperisone with its molecular targets.

| Molecular Target | Assay Type | Key Finding (IC50) | Reference |

| Nicotinic Acetylcholine Receptors | [3H]BTX Binding Inhibition | 40.9 ± 2.5 µM | [6] |

| Voltage-Gated Sodium Channels | Electrophysiology (Dorsal Root Ganglion Cells) | Apparent Dissociation Constant (Kd) ~60 µM | [2] |

| Voltage-Gated Potassium Channels | Electrophysiology (Dorsal Root Ganglion Cells) | Apparent Dissociation Constant (Kd) ~320 µM | [2] |

Signaling Pathway and Mechanism of Action

The concerted action of this compound on its molecular targets results in a significant reduction in neuronal hyperexcitability and muscle spasticity. The primary mechanism involves the inhibition of spinal reflexes.

Figure 1: Mechanism of Action of this compound at the Synapse.

As illustrated in Figure 1, this compound acts on presynaptic terminals to inhibit voltage-gated sodium and calcium channels. This leads to a reduction in the propagation of action potentials and a decrease in the influx of calcium, which is essential for the release of neurotransmitters. The subsequent reduction in glutamate release diminishes the excitatory postsynaptic potential in the postsynaptic neuron, ultimately leading to muscle relaxation.

Experimental Protocols

The characterization of this compound's molecular targets relies on a combination of electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To determine the effect of this compound on voltage-gated sodium and calcium currents in isolated neurons.

Methodology:

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rats and cultured for 24-48 hours.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (for Sodium Currents): Contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (for Sodium Currents): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH.

-

External Solution (for Calcium Currents): Contains (in mM): 120 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) is added to block sodium currents.

-

Internal Solution (for Calcium Currents): Contains (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 GTP, and 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Voltage Protocols:

-

Sodium Currents: From a holding potential of -100 mV, depolarizing steps are applied in 10 mV increments.

-

Calcium Currents: From a holding potential of -80 mV, depolarizing steps are applied in 10 mV increments.

-

-

Drug Application: this compound is applied to the external solution at varying concentrations.

-

Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration to determine the IC50 value.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

Objective: To determine the binding affinity of this compound for nicotinic acetylcholine receptors.

Methodology:

-

Membrane Preparation: Rat cortical synaptosomes are prepared by homogenization and differential centrifugation.

-

Binding Assay:

-

Synaptosomal membranes are incubated with a radiolabeled ligand, such as [3H]α-bungarotoxin ([3H]BTX), in the presence of varying concentrations of this compound.

-

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand, e.g., nicotine) from the total binding. The IC50 value is calculated from the competition binding curve.

Experimental and Drug Discovery Workflow

The identification and validation of molecular targets for drugs like this compound follow a structured workflow.

Figure 2: Representative Workflow for Target Identification and Validation.

This workflow begins with a hypothesis, often based on structural similarities to known compounds. A series of in vitro and ex vivo assays are then conducted to identify and characterize the molecular targets. Promising candidates are further evaluated in in vivo animal models to assess their therapeutic potential. Finally, clinical trials are conducted to establish the efficacy and safety of the drug in humans.

Conclusion

This compound exerts its muscle relaxant and analgesic effects through a multi-target mechanism of action. Its primary targets are voltage-gated sodium and calcium channels, where it acts as an inhibitor to reduce neuronal excitability and presynaptic neurotransmitter release. Additionally, it has a weaker inhibitory effect on nicotinic acetylcholine receptors. This unique pharmacological profile, particularly its potent inhibition of spinal reflexes without significant sedative effects, makes this compound a valuable therapeutic option for the management of muscle spasticity and associated pain. Further research into the subtype selectivity of its interactions with ion channels could lead to the development of even more targeted and effective second-generation muscle relaxants.

References

- 1. Tolperisone - Wikipedia [en.wikipedia.org]

- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 6. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. Pitt Medical Neuroscience | Cholinergic Receptors [pittmedneuro.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In-Vitro Characterization of 2-Tolperisone Hydrochloride

Abstract

This compound is a centrally acting muscle relaxant utilized for the treatment of musculoskeletal and neurological disorders associated with muscle spasticity.[1][2] Its primary mechanism involves the blockade of voltage-gated sodium and calcium channels, leading to neuronal membrane stabilization and inhibition of spinal reflexes.[3][4][5] This technical guide provides a comprehensive overview of the in-vitro methodologies employed to characterize the pharmacological and pharmaceutical properties of this compound. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support further research and development.

Introduction

Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one, is a piperidine derivative that has been in clinical use for several decades.[3][6] It is valued for its efficacy in reducing muscle hypertonia and pain without significant sedative effects, a common drawback of other centrally acting muscle relaxants.[1][6] The hydrochloride salt, this compound, is the common pharmaceutical form.[7][8] A thorough in-vitro characterization is fundamental to understanding its therapeutic action and for the development of new formulations. This guide details the core in-vitro assays for elucidating its mechanism of action and pharmaceutical quality.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | 2-methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride | [4][8] |

| Synonyms | Tolperisone HCl, Mydocalm, Midocalm | [8][9] |

| CAS Number | 3644-61-9 | [10][11] |

| Molecular Formula | C₁₆H₂₄ClNO | [8][11] |

| Molecular Weight | 281.82 g/mol | [4][11] |

| Form | White Solid | [9] |

| Solubility | Water: >20 mg/mL; DMSO: 56 mg/mL | [9][10] |

In-Vitro Pharmacological Characterization

The primary mechanism of action of tolperisone is the blockade of voltage-gated ion channels.[1][12] In-vitro electrophysiology and neurochemical assays are crucial for quantifying these effects.

Mechanism of Action: Ion Channel Blockade

Tolperisone exerts its muscle relaxant effects by acting on the central nervous system, specifically at the spinal cord and brainstem.[3][12] It achieves this by:

-

Blocking Voltage-Gated Sodium (Naᵥ) Channels : This action stabilizes neuronal membranes, reducing the amplitude and frequency of action potentials.[5][13]

-

Inhibiting Voltage-Gated Calcium (Caᵥ) Channels : This leads to a reduction in neurotransmitter release from presynaptic terminals.[1][5][13]

These actions collectively inhibit both monosynaptic and polysynaptic reflex transmission in the spinal cord, reducing muscle hypertonia.[1][5]

Electrophysiological Assays

The inhibitory effects of tolperisone on various isoforms of voltage-dependent sodium channels have been quantified. The half-maximal inhibitory concentrations (IC₅₀) demonstrate a degree of selectivity compared to other local anesthetics like lidocaine.[14]

| Naᵥ Channel Isoform | Tolperisone IC₅₀ (μM) | Lidocaine IC₅₀ (μM) | Primary Location | Reference |

| Naᵥ1.2 | 358 | 68 | Central Nervous System | [14] |

| Naᵥ1.3 | 802 | 165 | Central Nervous System | [14] |

| Naᵥ1.4 | 179 | 152 | Skeletal Muscle | [14] |

| Naᵥ1.5 | 291 | 240 | Cardiac Muscle | [14] |

| Naᵥ1.6 | 102 | 98 | Central & Peripheral NS | [14] |

| Naᵥ1.7 | 100 | 111 | Peripheral Nervous System | [14] |

| Naᵥ1.8 | 49 | 128 | Peripheral Nervous System (DRG) | [14] |

This protocol is designed to measure ionic currents from cells expressing specific voltage-gated channels, such as dorsal root ganglion (DRG) neurons or HEK293 cells heterologously expressing a channel of interest.[13][14][15]

-

Cell Preparation:

-

Culture cells (e.g., HEK293 expressing a specific Naᵥ or Caᵥ subtype) on glass coverslips.

-

For primary neurons (e.g., rat DRG), dissect ganglia, enzymatically dissociate into single cells, and plate on coated coverslips.[14]

-

Allow cells to adhere and grow for 24-48 hours before recording.

-

-

Recording Setup:

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., Tyrode's solution) at room temperature.

-

Pull recording micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

-

The internal solution composition is designed to isolate the current of interest (e.g., containing Cs⁺ to block K⁺ channels when studying Na⁺ or Ca²⁺ currents).

-

-

Data Acquisition:

-

Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (giga-seal).

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Apply a series of voltage-step protocols using a patch-clamp amplifier to elicit and measure ionic currents. For example, to measure Na⁺ currents, hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV.[15]

-

Record currents before, during, and after application of this compound at various concentrations.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step.

-

Construct current-voltage (I-V) curves.

-

Generate dose-response curves at a specific voltage to calculate the IC₅₀ value for tolperisone.

-

Isolated Tissue Assays

This ex-vivo model allows for the study of tolperisone's effects on spinal reflex pathways.

This protocol assesses the effect of compounds on synaptic transmission in the spinal cord.[13][16]

-

Tissue Preparation:

-

Isolate the spinal cord from young rats (e.g., 6-day-old).[13]

-

Place the isolated cord in cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Hemisect the spinal cord longitudinally.

-

Transfer one hemicord to a recording chamber, continuously perfused with oxygenated aCSF at a controlled temperature.

-

-

Stimulation and Recording:

-

Use a suction electrode to stimulate a dorsal root (e.g., L4 or L5).

-

Use a second suction electrode on the corresponding ventral root to record the evoked ventral root potential (VRP), which represents the collective firing of motoneurons.

-

Apply single stimuli to evoke monosynaptic and polysynaptic reflexes.

-

-

Drug Application:

-

Record stable baseline VRPs.

-

Perfuse the chamber with aCSF containing known concentrations of this compound (e.g., 50-400 μM).[13]

-

Record the VRPs in the presence of the drug.

-

Perform a washout step by perfusing with drug-free aCSF.

-

-

Data Analysis:

-

Measure the amplitude and area of the monosynaptic and polysynaptic components of the VRP.

-

Quantify the percentage of inhibition caused by tolperisone at each concentration.

-

In-Vitro Pharmaceutical Characterization

For oral formulations, in-vitro dissolution and release studies are critical for quality control and to predict in-vivo performance.

Dissolution Testing

Dissolution testing evaluates the rate at which the active pharmaceutical ingredient (API) is released from a solid dosage form.

| Parameter | Condition | Reference |

| Apparatus | USP Apparatus 2 (Paddle) or Apparatus 1 (Basket) | [17] |

| Dissolution Medium | 900 mL of 0.1 N HCl (to simulate stomach pH) | [17] |

| Temperature | 37 ± 0.5°C | [2][17] |

| Rotation Speed | 50 or 75 rpm | [17] |

| Sampling Times | Predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 min) | |

| Quantification | UV-Vis Spectrophotometry (e.g., at 261 nm) | [1] |

Experimental Protocol: In-Vitro Dissolution

This protocol is for evaluating the dissolution profile of this compound tablets.[2]

-

Preparation:

-

Prepare the dissolution medium (0.1 N HCl) and place 900 mL into each vessel of the dissolution apparatus.

-

Allow the medium to equilibrate to 37 ± 0.5°C.

-

-

Test Execution:

-

Place one tablet in each vessel.

-

Start the apparatus at the specified rotation speed (e.g., 50 rpm).

-

At each specified time point, withdraw a sample of the dissolution medium.

-

Immediately replace the withdrawn volume with fresh, pre-warmed medium.

-

-

Sample Analysis:

-

Filter the samples.

-

Measure the absorbance of the dissolved tolperisone using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.

-

Calculate the concentration of dissolved drug using a previously established calibration curve.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the percentage of drug released versus time to generate the dissolution profile.

-

Conclusion

The in-vitro characterization of this compound relies on a suite of well-established pharmacological and pharmaceutical assays. Electrophysiological techniques, particularly patch-clamp, are indispensable for quantifying its primary mechanism of action on voltage-gated sodium and calcium channels. Assays on isolated neuronal tissues confirm its inhibitory effects on spinal reflex pathways. Standardized pharmaceutical tests, such as dissolution, ensure the quality and predict the performance of its oral dosage forms. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the study and development of this important centrally acting muscle relaxant.

References

- 1. researchgate.net [researchgate.net]

- 2. jmpas.com [jmpas.com]

- 3. Tolperisone - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mims.com [mims.com]

- 6. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Tolperisone Hydrochloride | C16H24ClNO | CID 92965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tolperisone hydrochloride | 3644-61-9 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. scbt.com [scbt.com]

- 12. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 13. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. scribd.com [scribd.com]

- 17. ijpsjournal.com [ijpsjournal.com]

The Impact of 2-Tolperisone Hydrochloride on Voltage-Gated Sodium and Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tolperisone Hydrochloride (tolperisone) is a centrally acting muscle relaxant with a well-established clinical profile for treating musculoskeletal spasms and spasticity.[1][2] Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium (Nav) and calcium (Cav) channels, which leads to a reduction in neuronal hyperexcitability and inhibition of synaptic transmission.[3][4] This technical guide provides an in-depth analysis of the effects of tolperisone on these critical ion channels, summarizing quantitative data from key studies, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

Introduction

Tolperisone's therapeutic efficacy in managing conditions characterized by increased muscle tone stems from its ability to modulate neuronal signaling at the level of the spinal cord and brainstem.[1][5] Unlike other centrally acting muscle relaxants, tolperisone exhibits a favorable side-effect profile, notably a lack of sedative effects.[6] This is attributed to its specific interactions with voltage-gated ion channels, which play a fundamental role in the generation and propagation of action potentials and neurotransmitter release.[1][7] A comprehensive understanding of tolperisone's effects on Nav and Cav channels is crucial for ongoing research, drug development, and the exploration of its potential in other therapeutic areas, such as neuropathic pain.[8][9]

Effect on Voltage-Gated Sodium Channels (Nav)

Tolperisone demonstrates a significant inhibitory effect on various isoforms of voltage-gated sodium channels.[10] This blockade is considered a primary contributor to its membrane-stabilizing and muscle-relaxant properties.[7]

Quantitative Data: Inhibition of Nav Channel Isoforms

The inhibitory potency of tolperisone has been quantified across several Nav channel isoforms, with IC50 values indicating a degree of isoform specificity. The following table summarizes the available data from a key comparative study.

| Nav Channel Isoform | IC50 (µM) | Reference |

| Nav1.2 | 226 | [11][12] |

| Nav1.3 | 802 | [13] |

| Nav1.4 | 163 | [11] |

| Nav1.5 | 323 | [11] |

| Nav1.6 | 134 | [10][11] |

| Nav1.7 | 102 | [10] |

| Nav1.8 | 49 | [13] |

Table 1: Inhibitory concentration (IC50) values of tolperisone on different voltage-gated sodium channel isoforms.

Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus laevis Oocytes

The quantitative data presented above were primarily generated using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes expressing specific Nav channel isoforms.[4][12]

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated.

-

cRNA Injection: cRNA encoding the specific human Nav channel α-subunit is injected into the oocytes.[14] Oocytes are then incubated to allow for channel expression.[15]

-

Electrophysiological Recording:

-

Apparatus: A two-electrode voltage clamp amplifier, micromanipulators, and a recording chamber are used.[16][17]

-

Electrodes: Glass microelectrodes with a resistance of 0.5-1.5 MΩ are filled with 3 M KCl.[14] One electrode measures the membrane potential, and the other injects current.[18]

-

Recording Solution (ND96): The standard external solution contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, with the pH adjusted to 7.4.

-

Voltage Protocol: Oocytes are typically held at a holding potential of -100 mV. To elicit sodium currents, a suprathreshold voltage jump (e.g., to -5 mV or +20 mV) is applied at a specific frequency (e.g., 0.1 Hz).[12]

-

-

Data Acquisition and Analysis:

-

Sodium currents are recorded before and after the application of varying concentrations of tolperisone.

-

Cumulative dose-response curves are generated to determine the IC50 values.[4]

-

The effect of tolperisone on channel kinetics (activation, inactivation, and recovery from inactivation) is also analyzed.[4]

-

Effect on Voltage-Gated Calcium Channels (Cav)

Tolperisone also exerts an inhibitory effect on voltage-gated calcium channels, which is crucial for its ability to suppress neurotransmitter release from presynaptic terminals.[19][20]

Quantitative Data: Inhibition of Calcium Currents

Studies have demonstrated that tolperisone and its analogues inhibit calcium currents in a dose-dependent manner.

| Drug | IC50 (mM) | Dissociation Constant (Kd) for Inactivated Channels (mM) | Reference |

| Tolperisone | 1.089 | 0.162 | [13] |

| Eperisone | 0.348 | 0.070 | [13] |

| Isoperisone | 0.226 | 0.014 | [13] |

Table 2: Inhibitory effects of tolperisone and its analogues on calcium currents in identified neurons of the snail Achatina fulica.

Experimental Protocol: Whole-Cell Voltage Clamp in Snail Neurons

The data on calcium channel inhibition were obtained using the whole-cell voltage clamp technique on identified neurons of Achatina fulica.[13]

Methodology:

-

Cell Preparation: Identified neurons are isolated from the ganglia of the snail Achatina fulica.

-

Electrophysiological Recording:

-

Apparatus: A patch-clamp amplifier, micromanipulator, and recording chamber are utilized.[21]

-

Pipettes: Borosilicate glass pipettes are fabricated and filled with an intracellular solution.

-

Solutions:

-

External Solution: Contains the appropriate concentration of Ca2+ ions to isolate calcium currents.

-

Internal Solution: Contains components to maintain the cell's integrity and ionic balance.

-

-

Voltage Protocol: The neuron is held at a specific holding potential (e.g., -50 mV). Depolarizing pulses are applied to elicit calcium currents (ICa).[13]

-

-

Data Acquisition and Analysis:

-

Calcium currents are recorded in the absence and presence of different concentrations of tolperisone.

-

Dose-response curves are constructed to calculate the IC50 value.

-

The effect on steady-state inactivation is assessed by applying pre-pulses to various potentials before the test pulse.[13]

-

Visualizing the Mechanism and Workflow

Signaling Pathway: Presynaptic Inhibition

Tolperisone's primary mechanism of action involves the presynaptic inhibition of neurotransmitter release from primary afferent terminals in the spinal cord.[1][22] This is achieved through the dual blockade of voltage-gated sodium and calcium channels.

Caption: Mechanism of presynaptic inhibition by this compound.

Experimental Workflow: Ion Channel Electrophysiology

The following diagram illustrates a typical workflow for assessing the effect of a compound like tolperisone on ion channels using electrophysiological techniques.

Caption: Experimental workflow for electrophysiological analysis.

Conclusion

This compound's mechanism of action is intrinsically linked to its inhibitory effects on voltage-gated sodium and calcium channels. The quantitative data demonstrate a notable, and somewhat specific, blockade of various Nav channel isoforms, with a particularly high potency for Nav1.8, a channel implicated in pain signaling. Furthermore, its ability to inhibit calcium currents provides a clear basis for its suppression of neurotransmitter release. The detailed experimental protocols outlined in this guide serve as a foundation for future research aimed at further elucidating the nuanced interactions of tolperisone with these critical ion channels and exploring its therapeutic potential beyond muscle relaxation.

References

- 1. researchgate.net [researchgate.net]

- 2. Tolperisone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tolperisone Hydrochloride? [synapse.patsnap.com]

- 4. A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Acute Antiallodynic Effect of Tolperisone in Rat Neuropathic Pain and Evaluation of Its Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iijls.com [iijls.com]

- 7. dspace.sduaher.ac.in [dspace.sduaher.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. sophion.com [sophion.com]

- 10. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Suppression of calcium current in a snail neurone by eperisone and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 16. researchgate.net [researchgate.net]

- 17. catalogimages.wiley.com [catalogimages.wiley.com]

- 18. youtube.com [youtube.com]

- 19. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant [openmedicinalchemistryjournal.com]

- 21. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 22. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades for the treatment of musculoskeletal spasms and spasticity. Its mechanism of action, primarily involving the blockade of voltage-gated ion channels, distinguishes it from other compounds in its class, offering a favorable side-effect profile, particularly with regard to sedation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its pharmacodynamics and pharmacokinetics, supported by quantitative data from primary research articles, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound is the state-dependent blockade of voltage-gated sodium and calcium channels, which leads to a reduction in neuronal excitability and the inhibition of spinal reflexes.

Blockade of Voltage-Gated Sodium Channels

This compound demonstrates a significant inhibitory effect on various isoforms of voltage-gated sodium channels (Nav). This action is considered a key contributor to its muscle relaxant properties.

The inhibitory potency of this compound has been quantified across several Nav isoforms, with notable differences in sensitivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from a key study.

| Channel Isoform | IC50 (µM) |

| Nav1.2 | 221 ± 25 |

| Nav1.3 | 802 ± 101 |

| Nav1.4 | 149 ± 11 |

| Nav1.5 | 201 ± 18 |

| Nav1.6 | 101 ± 9 |

| Nav1.7 | 118 ± 12 |

| Nav1.8 | 49 ± 5 |

Data from Hofer D, et al. (2006). A comparative study of the action of tolperisone on seven different voltage dependent sodium channel isoforms. European Journal of Pharmacology, 538(1-3), 5–14.

The IC50 values for the different sodium channel isoforms were determined using the two-electrode voltage clamp technique in Xenopus laevis oocytes.

-

Oocyte Preparation: Oocytes were surgically removed from anesthetized female Xenopus laevis frogs and defolliculated by enzymatic digestion.

-

cRNA Injection: Oocytes were injected with cRNA encoding the specific human Nav channel α-subunit.

-

Incubation: Injected oocytes were incubated for 2-7 days to allow for channel expression.

-

Electrophysiological Recording:

-

Oocytes were placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

Two microelectrodes filled with 3 M KCl were impaled into the oocyte.

-

The membrane potential was held at -90 mV.

-

Sodium currents were elicited by depolarizing voltage steps.

-

-

Drug Application: this compound was applied cumulatively in increasing concentrations to the bath solution.

-

Data Analysis: The peak sodium current at each concentration was measured and normalized to the control current. The IC50 values were calculated by fitting the concentration-response data to a Hill equation.

The blockade of voltage-gated sodium channels by this compound directly impedes the propagation of action potentials along neuronal axons, thereby reducing neuronal excitability.

Methodological & Application

Protocol for the Preparation of 2-Tolperisone Hydrochloride Solutions in DMSO for In Vitro Cell Culture Applications

Application Note & Protocol

For Research Use Only (RUO)

Introduction

2-Tolperisone Hydrochloride is a centrally acting muscle relaxant that functions through the blockade of voltage-gated sodium and calcium channels.[1][2] Its application in in vitro cell-based assays is crucial for studying its mechanism of action and potential therapeutic effects. Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for cell culture experiments. This document provides a detailed protocol for the accurate and reproducible dissolution of this compound in DMSO, along with guidelines for its storage and use in cell culture to ensure experimental consistency and minimize solvent-induced artifacts.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound relevant to its use in cell culture.

| Parameter | Value | Source(s) |

| Molecular Weight | 281.8 g/mol | [1] |

| Solubility in DMSO | 10 - 56 mg/mL | [1][3][4][5][6] |

| (approximately 35.5 - 198.7 mM) | ||

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | [7] |

| IC50 (Inhibition of peak sodium currents in DRG neurons) | 198 µM | [1] |

| Storage of Solid Compound | ≥ 4 years at 4°C | [1] |

| Storage of Stock Solution in DMSO | 1 month at -20°C or 1 year at -80°C | [5] |

| Storage of Aqueous Dilutions | Not recommended for more than one day | [1] |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.

Materials

-

This compound (powder)

-

Anhydrous/Molecular Sieve-treated Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated analytical balance

-

Cell culture medium, pre-warmed to 37°C

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM Stock Solution in DMSO

-

Safety First: Don appropriate PPE before handling the compound and solvent.

-

Weighing the Compound: Accurately weigh out 2.82 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

-